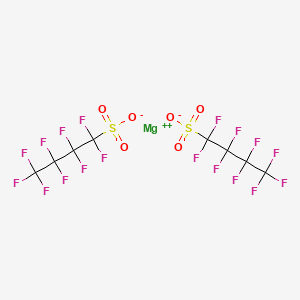
Magnesium nonafluorobutanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of magnesium compounds, including magnesium oxide, has been explored in various studies . One study discussed the synthesis of magnesium oxide nanoparticles using a bottom-up approach, which involves co-precipitation . Another study reported the synthesis of magnesium ferrite using different methods, including sol-gels with different CA/MN ratios, reverse coprecipitation, and solid reaction methods .
Scientific Research Applications
Magnesium-Based Biomaterials for Orthopedic Applications
Magnesium and its alloys have emerged as promising materials in the field of orthopedics due to their high biodegradability and excellent biomechanical compatibility. These materials are being extensively researched for their potential use in orthopedic implants like bone scaffolds and cardiovascular stents. The inherent biocompatibility and the mechanical properties of magnesium make it suitable for temporary implants that support tissue healing and eventually degrade, eliminating the need for removal surgery. However, controlling the degradation rate of magnesium-based materials remains a critical challenge to ensure implant stability over the required timeframe. Research has focused on alloying, surface modifications, and the development of magnesium-based bioceramics to improve both mechanical and degradation properties suitable for orthopedic applications (Nabiyouni et al., 2018).
Degradation Control and Biocompatibility
The control of magnesium alloy degradation is essential to prevent premature scaffold collapse and implant failure. Studies have proposed various strategies, including the development of magnesium phosphate, calcium magnesium phosphate, and magnesium silicate-based materials, to tailor the degradation rate. These materials, through their specific compositions and surface modifications, can offer controlled degradation, essential for maintaining mechanical integrity during the healing process. Moreover, the biocompatibility of these materials is crucial for their application in medical devices, with research indicating their potential to support cell growth and tissue regeneration effectively (Walker et al., 2014).
Magnesium in Regenerative Medicine
In regenerative medicine, magnesium's role extends beyond structural support. Its ionic form is involved in various biological processes, including enzyme activation, cell growth, and proliferation. This has led to the exploration of magnesium ions in enhancing the biological performance of implants. Studies have shown that magnesium-based materials can promote osteogenesis and support the regeneration of bone tissue, making them highly suitable for orthopedic and dental applications. The research aims to harness magnesium's biological benefits to develop implants that not only provide mechanical support but also actively contribute to tissue healing and integration (Li et al., 2016).
Future Directions
Magnesium and its compounds have been linked to a variety of biological functions and have been increasingly linked to chronic diseases, predominantly due to magnesium deficiency . Future research directions could focus on further understanding the physiological and therapeutic efficacy of magnesium and its compounds .
Mechanism of Action
Target of Action
Magnesium nonafluorobutanesulfonate is an organic magnesium compound . Magnesium is the second most abundant intracellular cation and plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .
Mode of Action
Magnesium in general depresses neuronal activation and is an essential cofactor in more than 300 enzyme systems . It is crucial for the production of ATP, DNA, RNA, and protein function .
Biochemical Pathways
Magnesium plays an important role in many physiological functions. Habitually low intakes of magnesium induce changes in biochemical pathways that can increase the risk of illness and, in particular, chronic degenerative diseases . It is involved in photosynthesis, protein synthesis, nerve function, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .
Pharmacokinetics
Ninety percent of this intracellular magnesium is bound to organic matrices . Serum magnesium comprises only approximately 0.3% of total body magnesium, where it is present in three states—ionized (62%), protein bound (33%), mainly to albumin, and complexed to anions such as citrate and phosphate (5%) .
Result of Action
This compound is a component of electrolyte solutions for electric storage devices . It is also used as a catalyst in the patented preparation of chlorophosphazene oligomers .
Action Environment
For instance, the bioavailability of magnesium can be influenced by the pharmaceutical formulation . In a study comparing two different pharmaceutical formulations of magnesium oxide, urinary magnesium excretion increased by 40% after ingestion of the effervescent tablets, and by only 20% after intake of the capsules . This indicates that the formulation can significantly impact the bioavailability of magnesium.
Biochemical Analysis
Cellular Effects
They regulate enzymatic activities, channel openings, DNA/RNA stability, and cellular stress .
Molecular Mechanism
Magnesium ions are known to facilitate substance P binding to lymphoblasts, promote T helper, B cell, and macrophage responses to lymphokines, and facilitate antibody-dependent cytolysis and immune cell adherence .
Temporal Effects in Laboratory Settings
Magnesium ions have been found to play a role in the stability of RNA and can prevent RNA degradation .
Dosage Effects in Animal Models
Magnesium deficiency in rodents has been observed to impact cell-mediated immunity and synthesis of IgG adversely .
Metabolic Pathways
Magnesium ions are known to play a role in over 300 enzymatic reactions in cells, regulating the metabolism of cells .
Transport and Distribution
Magnesium ions are known to play a role in cell cycle progression .
Subcellular Localization
Magnesium ions are known to play a role in cell cycle progression .
Properties
IUPAC Name |
magnesium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4HF9O3S.Mg/c2*5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h2*(H,14,15,16);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCPALMKVBNIOJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F18MgO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380878 | |
| Record name | Magnesium perfluorobutanesulfonate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507453-86-3 | |
| Record name | Magnesium perfluorobutanesulfonate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | magnesium perfluorobutanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)

![[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol](/img/structure/B1598277.png)
![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598279.png)
![5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598280.png)



![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)




